N-((1H-Benzimidazol-2-yl)methyl)-3,4-dichlorobenzenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(1H-Benzimidazol-2-ylmethyl)benzamide” is a compound with the molecular formula C15H13N3O . It has an average mass of 251.283 Da and a monoisotopic mass of 251.105865 Da .
Molecular Structure Analysis
The molecular structure of “N-(1H-Benzimidazol-2-ylmethyl)benzamide” has been studied using various spectroscopic techniques . Theoretical and actual NMR chemical shifts were found to be quite similar .Physical And Chemical Properties Analysis
“N-(1H-Benzimidazol-2-ylmethyl)benzamide” has an average mass of 251.283 Da and a monoisotopic mass of 251.105865 Da . Other physical and chemical properties have been studied .科学研究应用
Allosteric Activation of Human Glucokinase (GK)
- Application : Some derivatives of this compound have been synthesized and tested for their ability to activate GK. Specifically, compounds 2 and 7 demonstrated strong GK activation in vitro. Molecular docking studies revealed appreciable hydrogen bond interactions with Arg63 residue of GK .
Crystal Structure Studies
- Application : Researchers have reported the synthesis, crystal structure, and Hirshfeld analysis of 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid (21HBMBA), which is related to our compound of interest .
Anticancer Properties
- Application : Spectroscopic data confirmed that N-((1H-Benzimidazol-2-yl)methyl)-3,4-dichlorobenzenecarboxamide analogues exhibit anticancer activity. For example, compound “a” is 3,5-dichloro-N-ethyl-N-(ethylcarbamoyl)benzamide .
作用机制
Target of Action
The primary target of N-((1H-Benzimidazol-2-yl)methyl)-3,4-dichlorobenzenecarboxamide is human glucokinase (GK) . Glucokinase plays a crucial role in the regulation of carbohydrate metabolism. It acts as a glucose sensor, triggering shifts in metabolism or cell function in response to rising or falling levels of glucose, such as occur after a meal or when fasting .
Mode of Action
N-((1H-Benzimidazol-2-yl)methyl)-3,4-dichlorobenzenecarboxamide acts as an allosteric activator of human glucokinase . Allosteric activators bind to a site other than the active site of an enzyme, inducing a conformational change that increases the enzyme’s activity. In this case, the compound increases the catalytic action of GK .
Biochemical Pathways
The activation of GK by N-((1H-Benzimidazol-2-yl)methyl)-3,4-dichlorobenzenecarboxamide affects the glycolysis pathway . GK is a key regulator of this pathway, and its activation results in increased conversion of glucose to glucose-6-phosphate, the first step in the glycolysis pathway. This leads to a decrease in blood glucose levels, providing significant hypoglycemic effects .
Pharmacokinetics
They are metabolized in the liver and excreted in the urine . The compound’s impact on bioavailability would need further investigation.
Result of Action
The activation of GK by N-((1H-Benzimidazol-2-yl)methyl)-3,4-dichlorobenzenecarboxamide leads to a significant decrease in blood glucose levels . This makes it a potential therapeutic agent for the treatment of type-2 diabetes (T2D), a condition characterized by high blood glucose levels .
属性
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-3,4-dichlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3O/c16-10-6-5-9(7-11(10)17)15(21)18-8-14-19-12-3-1-2-4-13(12)20-14/h1-7H,8H2,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XELFYQAYBIJOQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1H-Benzimidazol-2-yl)methyl)-3,4-dichlorobenzenecarboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。